REACTION_CXSMILES
|
N#N.[C:3]1([CH2:9][C:10]#[N:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[CH2:13]/[CH:14]=[CH:15]\[CH2:16]Cl.[OH-].[K+]>C(Cl)Cl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[C:10]([C:9]1([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:16][CH:15]=[CH:14][CH2:13]1)#[N:11] |f:3.4,6.7|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
|
4.93 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)CC#N
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Name
|
|
Quantity
|
4.94 mL
|
Type
|
reactant
|
Smiles
|
ClC\C=C/CCl
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
0.86 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A cold water bath was used
|
Type
|
CUSTOM
|
Details
|
at about 25° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
TEMPERATURE
|
Details
|
heated in an oil bath at 55°-60° C.
|
Type
|
TEMPERATURE
|
Details
|
(reflux) for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
ADDITION
|
Details
|
mixed well
|
Type
|
CUSTOM
|
Details
|
The aqueous fraction was separated
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a single fraction was collected
|
Type
|
TEMPERATURE
|
Details
|
heated neat under N2 in an oil bath at 200° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed in two portions over silica gel (1% EtOAc: hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CC=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |